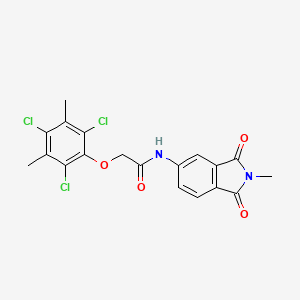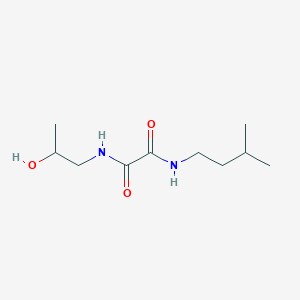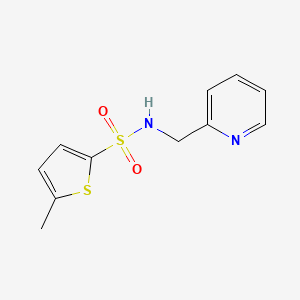![molecular formula C16H21IO5 B5118492 diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
diethyl [3-(4-iodophenoxy)propyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(4-iodophenoxy)propyl]malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIPPM, and it has been synthesized using different methods. The aim of
Mechanism of Action
The mechanism of action of DIPPM involves the inhibition of the enzyme farnesyltransferase (FTase). FTase is responsible for the prenylation of proteins such as Ras, which are involved in the regulation of cell growth and differentiation. By inhibiting FTase, DIPPM prevents the prenylation of Ras and other proteins, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DIPPM has been shown to have both biochemical and physiological effects. Biochemically, DIPPM inhibits the activity of FTase, leading to the inhibition of cell growth and proliferation. Physiologically, DIPPM has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
DIPPM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective inhibitor of FTase. It also has a high degree of selectivity for FTase, which reduces the risk of off-target effects. However, DIPPM has some limitations, including its low solubility in water and its relatively low potency compared to other FTase inhibitors.
Future Directions
There are several future directions for the study of DIPPM. One area of research is the development of more potent and selective FTase inhibitors based on the structure of DIPPM. Another area of research is the investigation of the anticancer properties of DIPPM in combination with other drugs or therapies. Additionally, the potential use of DIPPM as an antibacterial or antifungal agent warrants further investigation.
Conclusion:
In conclusion, diethyl [3-(4-iodophenoxy)propyl]malonate is a chemical compound that has significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DIPPM could lead to the development of new drugs and therapies for cancer, bacterial infections, and fungal infections.
Synthesis Methods
The synthesis of diethyl [3-(4-iodophenoxy)propyl]malonate involves the reaction between 4-iodophenol and ethyl 3-bromopropionate followed by the reaction with malonic acid diethyl ester. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of DIPPM is approximately 50-60%.
Scientific Research Applications
DIPPM has been extensively studied for its potential application in various fields of scientific research. One of the major applications of DIPPM is in the field of medicinal chemistry. DIPPM has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have antifungal and antibacterial properties.
properties
IUPAC Name |
diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUZPISNQJKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(4-iodophenoxy)propyl]propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)


![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)


![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)
![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)